4-Fluoro-3-(3-methyl-1-piperidinylcarbonyl)benzeneboronic acid
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Overview
Description
4-Fluoro-3-(3-methyl-1-piperidinylcarbonyl)benzeneboronic acid is a chemical compound with the molecular formula C13H17BFNO3 and a molecular weight of 265.09 g/mol . This compound is characterized by the presence of a boronic acid group, a fluorine atom, and a piperidinylcarbonyl group attached to a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 4-Fluoro-3-(3-methyl-1-piperidinylcarbonyl)benzeneboronic acid involves several steps. One common method includes the reaction of 4-fluorobenzeneboronic acid with 3-methyl-1-piperidinylcarbonyl chloride under specific conditions. The reaction typically requires a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include automated processes and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
4-Fluoro-3-(3-methyl-1-piperidinylcarbonyl)benzeneboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides using oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: The compound can be reduced to form the corresponding boronate ester using reducing agents like sodium borohydride.
Substitution: The fluorine atom on the benzene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Coupling Reactions: The boronic acid group can participate in Suzuki-Miyaura coupling reactions with aryl or vinyl halides in the presence of a palladium catalyst, forming biaryl compounds.
Scientific Research Applications
4-Fluoro-3-(3-methyl-1-piperidinylcarbonyl)benzeneboronic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the development of boron-containing drugs and as a probe in biological assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(3-methyl-1-piperidinylcarbonyl)benzeneboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. Additionally, the fluorine atom and piperidinylcarbonyl group contribute to the compound’s overall reactivity and specificity .
Comparison with Similar Compounds
4-Fluoro-3-(3-methyl-1-piperidinylcarbonyl)benzeneboronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic Acid: Lacks the fluorine and piperidinylcarbonyl groups, making it less specific in certain reactions.
4-Fluorophenylboronic Acid: Similar in structure but lacks the piperidinylcarbonyl group, affecting its reactivity and applications.
3-Methyl-1-piperidinylcarbonylphenylboronic Acid: Similar but without the fluorine atom, which can influence its chemical properties and reactivity.
These comparisons highlight the unique features of this compound, such as its enhanced reactivity and specificity due to the presence of both the fluorine atom and the piperidinylcarbonyl group.
Properties
Molecular Formula |
C13H17BFNO3 |
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Molecular Weight |
265.09 g/mol |
IUPAC Name |
[4-fluoro-3-(3-methylpiperidine-1-carbonyl)phenyl]boronic acid |
InChI |
InChI=1S/C13H17BFNO3/c1-9-3-2-6-16(8-9)13(17)11-7-10(14(18)19)4-5-12(11)15/h4-5,7,9,18-19H,2-3,6,8H2,1H3 |
InChI Key |
KTRFMZZGVATYBF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)N2CCCC(C2)C)(O)O |
Origin of Product |
United States |
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